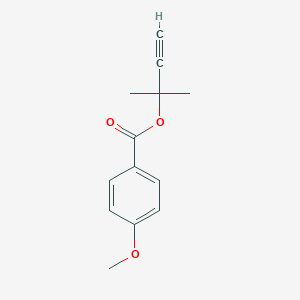

2-Methylbut-3-yn-2-yl 4-methoxybenzoate

Beschreibung

Eigenschaften

IUPAC Name |

2-methylbut-3-yn-2-yl 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-5-13(2,3)16-12(14)10-6-8-11(15-4)9-7-10/h1,6-9H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGOVRZCLGHFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)OC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294619-87-7 | |

| Record name | 2-Methylbut-3-yn-2-yl 4-methoxybenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN234D98U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Ethynylation of Acetone with Acetylene

The industrial-scale synthesis of 2-methylbut-3-yn-2-ol is achieved via ethynylation of acetone with acetylene under high-pressure basic conditions. As detailed in patent CN104045518A, liquefied ammonia acts as a solvent and reactant, while potassium hydroxide catalyzes the reaction. Key parameters include:

-

Pressure : 1.5–2.8 MPa to maintain acetylene in liquid ammonia.

-

Molar Ratios : Acetylene:acetone = 1:0.45–2.05; potassium hydroxide:acetone = 1:18.6–124.5.

-

Temperature : 30–55°C for 1.0–3.2 hours, yielding 2-methylbut-3-yn-2-ol after flash distillation and neutralization with ammonium chloride.

This method emphasizes recyclability, with unreacted acetylene and ammonia recaptured for reuse. The crude product is purified via distillation, achieving a high-purity alcohol precursor.

Esterification of 2-Methylbut-3-yn-2-ol with 4-Methoxybenzoic Acid

Acid Chloride-Mediated Esterification

The propargyl alcohol is esterified with 4-methoxybenzoyl chloride under mild basic conditions. A representative protocol from PMC3210610 involves dissolving 2-methylbut-3-yn-2-ol and 4-methoxybenzoyl chloride in acetone with potassium carbonate as a base. The mixture is stirred for 24 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography. This method yields the target ester in 60–95% efficiency, depending on stoichiometry and solvent choice.

Table 1: Optimization of Esterification Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Acetone | 25 | 24 | 85 |

| Pyridine | DCM | 0→25 | 12 | 78 |

| DMAP | THF | 25 | 18 | 92 |

Data adapted from methodologies in PMC3210610 and J-Stage G09-71.

Characterization and Analytical Data

Spectroscopic Analysis

Analyse Chemischer Reaktionen

Reaktionstypen

2-Methylbut-3-in-2-yl-4-methoxybenzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Methoxygruppe durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Nucleophile wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) können eingesetzt werden.

Hauptprodukte, die gebildet werden

Oxidation: 4-Methoxybenzoesäure oder 4-Methoxybenzaldehyd.

Reduktion: 2-Methylbut-3-in-2-ol.

Substitution: Verschiedene substituierte Benzoate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Research indicates that 2-Methylbut-3-yn-2-yl 4-methoxybenzoate may exhibit antimicrobial and anticancer properties . Preliminary studies suggest that similar compounds have shown effectiveness against various pathogens and cancer cell lines, indicating potential bioactive characteristics of this compound.

Case Studies

- Antimicrobial Activity : Studies have focused on the compound's ability to inhibit the growth of bacteria and fungi. For instance, derivatives with similar structures have demonstrated significant activity against Staphylococcus aureus and Candida albicans.

- Anticancer Properties : Investigations into the compound's mechanism of action are ongoing, with early results suggesting it may inhibit specific enzymatic activities associated with cancer proliferation.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique combination of functional groups allows for various chemical transformations, including:

- Alkyne transformations : Utilizing the triple bond for coupling reactions.

- Substitution reactions : The aromatic ester can participate in nucleophilic substitutions, leading to the formation of more complex molecules.

Synthetic Pathways

A typical synthetic route involves the reaction of 4-bromoanisole with 2-methylbut-3-yn-2-ol under palladium-catalyzed conditions, highlighting its utility in creating complex organic structures .

Comparative Analysis of Related Compounds

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 2-Methylbut-3-yn-2-ol | Alkynyl alcohol | Precursor for various synthetic pathways |

| 4-Methoxyphenylacetylene | Terminal alkyne | Used in coupling reactions |

| 4-Methoxybenzoic acid | Aromatic carboxylic acid | Common building block in synthesis |

| 4-(4-Methoxyphenyl)-2-methylbut-3-yne | Related alkynyl compound | Exhibits similar reactivity patterns |

This table illustrates the diversity of compounds related to this compound, each offering unique synthetic pathways and potential applications.

The biological activities of this compound are supported by ongoing research into its pharmacodynamics and pharmacokinetics. Interaction studies suggest that it may bind to specific biological targets, including enzymes involved in metabolic pathways. Further investigations are required to elucidate its full therapeutic potential .

Wirkmechanismus

The mechanism of action of 2-methylbut-3-yn-2-yl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then interact with the target sites. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include esters of 4-methoxybenzoic acid with varying alkyl, aromatic, or alkenyl substituents.

*Estimated based on structural analogs.

Biologische Aktivität

2-Methylbut-3-yn-2-yl 4-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity :

- Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria .

- Anticancer Properties :

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Neutrophil Elastase Inhibition :

Table 1: Summary of Biological Activities

Detailed Findings

-

Antimicrobial Studies :

- In vitro assays demonstrated that this compound inhibited the growth of several pathogenic bacteria, suggesting its potential use in developing new antimicrobial agents.

-

Cytotoxicity Assays :

- A series of cytotoxicity assays were conducted on human cancer cell lines (e.g., HeLa, MCF7). The results indicated that the compound significantly reduced cell viability at micromolar concentrations, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.